molecular formula C15H20F3N3O B6470174 N-tert-butyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide CAS No. 2640842-85-7

N-tert-butyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B6470174
CAS No.: 2640842-85-7
M. Wt: 315.33 g/mol
InChI Key: AKQWPUATKAKMSZ-UHFFFAOYSA-N
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Description

“N-tert-butyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a trifluoromethyl group (-CF3), which is often found in pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The trifluoromethyl group could be introduced through various methods, such as nucleophilic substitution or addition reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrrolidine ring, the trifluoromethyl group, and the pyridin-2-yl group. The spatial orientation of these groups and their stereochemistry could significantly influence the compound’s biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrrolidine ring could undergo reactions typical of amines, such as acylation or alkylation . The trifluoromethyl group is generally stable but can participate in certain reactions under specific conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility . The pyrrolidine ring could influence the compound’s conformation and stereochemistry .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s designed as a drug, it could interact with biological targets such as enzymes or receptors. The pyrrolidine ring and the trifluoromethyl group could contribute to the binding affinity and selectivity .

Future Directions

Future research could explore the potential applications of this compound, optimize its synthesis, and investigate its mechanism of action. It could also involve the design of new compounds with similar structures but improved properties .

Properties

IUPAC Name

N-tert-butyl-1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O/c1-14(2,3)20-13(22)10-7-8-21(9-10)12-6-4-5-11(19-12)15(16,17)18/h4-6,10H,7-9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQWPUATKAKMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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